4-(Methylsulfonyloxy)phenylboronic acid

Übersicht

Beschreibung

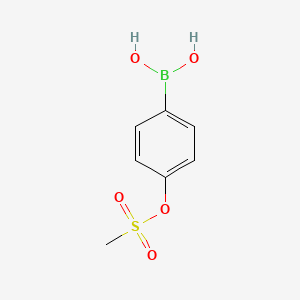

4-(Methylsulfonyloxy)phenylboronic acid is an organoboron compound with the molecular formula C7H9BO5S. It is characterized by the presence of a boronic acid group (B(OH)2) attached to a benzene ring, which also bears a methylsulfonyloxy group (SO2CH3). This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in complex molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonyloxy)phenylboronic acid typically involves the reaction of phenylboronic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of starting materials and the relatively straightforward reaction mechanism .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Methylsulfonyloxy)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and a halide or pseudohalide.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The methylsulfonyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Resulting from oxidation reactions.

Substituted Aromatic Compounds: From substitution reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-(Methylsulfonyloxy)phenylboronic acid is primarily utilized in organic synthesis, particularly in the following processes:

- Suzuki Cross-Coupling Reactions : This compound serves as a reagent for sequential Suzuki cross-coupling reactions, which are essential for forming carbon-carbon bonds between aryl halides and boronic acids. This method is widely used to synthesize biaryl compounds, important in pharmaceuticals and agrochemicals .

- Copper-Catalyzed Reactions : It has been employed in copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids, facilitating the introduction of trifluoromethylthio groups into organic molecules .

- Directed Metalation : The compound enables regioselective functionalization of heterocycles, such as 3-bromofuran, which is crucial for developing complex organic structures .

Medicinal Chemistry

The compound has shown potential in various medicinal applications:

- Antitumor Activity : Research indicates that derivatives of boronic acids, including this compound, can serve as scaffolds for developing novel kinase inhibitors with potential antitumor effects .

- Antiviral Properties : It has been studied for its inhibition activity against the Hepatitis C virus, demonstrating its potential as an antiviral agent .

Bioconjugation and Labeling

This compound can be utilized in bioconjugation processes due to its ability to form stable complexes with diols and other biomolecules. This application is particularly relevant in:

- Carbohydrate Sensing : The compound acts as a receptor for carbohydrates, allowing for the development of biosensors that can detect specific sugars in biological samples .

Case Study 1: Suzuki Coupling Reactions

A study demonstrated the effectiveness of this compound in Suzuki coupling reactions to synthesize complex biaryl compounds. The reaction conditions were optimized to enhance yield and selectivity, showcasing its utility in producing pharmaceutical intermediates.

Case Study 2: Antitumor Agent Development

Research focused on synthesizing novel kinase inhibitors derived from boronic acids highlighted the role of this compound as a key intermediate. The synthesized compounds exhibited significant activity against various cancer cell lines, indicating promising therapeutic potential.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Organic Synthesis | Suzuki cross-coupling reactions | Effective for forming biaryl compounds |

| Copper-catalyzed oxidative trifluoromethylthiolation | Facilitates introduction of trifluoromethylthio groups | |

| Medicinal Chemistry | Antitumor agents | Potential kinase inhibitors with antitumor activity |

| Antiviral properties | Inhibition of Hepatitis C virus | |

| Bioconjugation | Carbohydrate sensing | Acts as a receptor for sugars |

Wirkmechanismus

The primary mechanism of action for 4-(Methylsulfonyloxy)phenylboronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium catalyst forms the new carbon-carbon bond and regenerates the catalyst.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methoxyphenylboronic Acid: Similar structure but with a methoxy group instead of a methylsulfonyloxy group.

4-(Methanesulfonyl)phenylboronic Acid: Contains a methanesulfonyl group instead of a methylsulfonyloxy group.

Uniqueness

Biologische Aktivität

4-(Methylsulfonyloxy)phenylboronic acid (MSPBA) is a boronic acid derivative that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of a boronic acid group, which is known for its ability to form reversible covalent bonds with diols. This property is particularly useful in drug design and development.

The biological activity of MSPBA is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : MSPBA has been shown to inhibit certain serine β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This inhibition can restore the efficacy of these antibiotics against resistant strains .

- Tumor Targeting : Research indicates that phenylboronic acid derivatives, including MSPBA, can enhance the targeting of drug delivery systems to tumor cells. This is achieved through their ability to bind selectively to tumor-associated carbohydrates, improving drug accumulation in tumor tissues .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Inhibition of β-Lactamases :

A study demonstrated that MSPBA derivatives effectively inhibited KPC-2 and GES-5 class A β-lactamases, restoring susceptibility to meropenem in resistant Klebsiella pneumoniae strains. The fractional inhibitory concentration index (FICI) values indicated strong synergistic effects when combined with meropenem . -

Tumor Targeting with Nanoparticles :

In vivo studies showed that phenylboronic acid-decorated nanoparticles significantly improved tumor targeting and drug accumulation compared to non-decorated nanoparticles. This resulted in better tumor growth inhibition and prolonged survival in tumor-bearing mice . -

Cellular Uptake Studies :

Research involving human neuroblastoma cells (SH-SY5Y) indicated that MSPBA conjugated with chitosan nanoparticles exhibited enhanced cellular uptake compared to free drugs. This suggests potential for improved therapeutic efficacy through targeted delivery systems .

Eigenschaften

IUPAC Name |

(4-methylsulfonyloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO5S/c1-14(11,12)13-7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCARLQIMSVDSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OS(=O)(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656892 | |

| Record name | {4-[(Methanesulfonyl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957035-04-0 | |

| Record name | {4-[(Methanesulfonyl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.